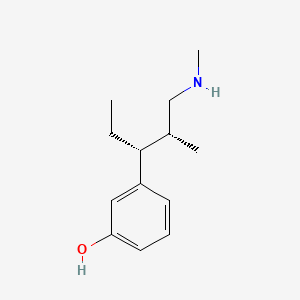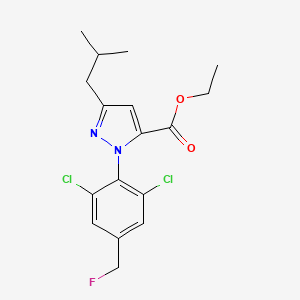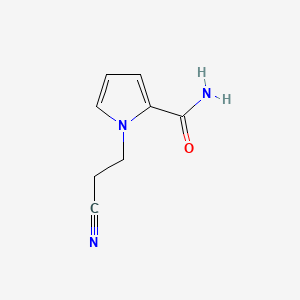
Galaxolidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galaxolidone, also known as HHCB-lac, is a major transformation product of the commonly used synthetic musk galaxolide (HHCB) and is ubiquitous in the environment along with the parent compound . It is a synthetic musk with a clean sweet musky floral woody odor used in fragrances .
Molecular Structure Analysis
Galaxolidone has a molecular formula of C18H24O2 . Its average mass is 272.382 Da and its monoisotopic mass is 272.177643 Da .Chemical Reactions Analysis
Galaxolidone is a transformation product of the commonly used synthetic musk galaxolide (HHCB) and is ubiquitous in the environment along with the parent compound . The specific chemical reactions leading to this transformation are not detailed in the available resources.Physical And Chemical Properties Analysis
Galaxolidone is a mixture of isomers. It has chiral centers at carbon atom 4 and 7. The isomers are (4 R ,7 R ), (4 R ,7 S ), (4 S ,7 S) and (4 S, 7 R ). Galaxolidone has a molecular formula of C 18 H 26 O and a molecular weight of 258.4 g/mol .Applications De Recherche Scientifique
Wastewater Treatment and Environmental Impact : Galaxolidone has been detected in wastewater treatment plant effluents and activated sludges. It's a biotransformation product of Galaxolide during biological treatment processes. Studies indicate that current wastewater treatment technologies are not very efficient in removing polycyclic musk fragrances like Galaxolidone, which may lead to environmental pollution (Tasselli & Guzzella, 2020); (Tasselli, Valenti, & Guzzella, 2021).
Analytical Methods for Detection : Various analytical methods have been developed for detecting Galaxolidone in water samples, emphasizing the need for accurate monitoring of this compound in environmental matrices (Vallecillos, Borrull, Sánchez, & Pocurull, 2015).
Health and Environmental Safety : Research on functionally improved and environmentally friendly derivatives of Galaxolide, like Galaxolidone, suggests a need for modifications to reduce their environmental impact and potential health concerns. This includes exploring derivatives with lower bio-toxicity, bio-accumulation ability, and mobility (Li, Gu, Chen, Zhu, & Zhang, 2021).
Exposure in Personal Care Products : Galaxolidone is present in various personal care products, and studies have evaluated the risk of human dermal exposure, especially in children. The concentration of Galaxolidone in these products varies significantly, indicating a potential risk of exposure (Correia, Cruz, Santos, & Alves, 2015).
Safety and Hazards
Orientations Futures
The endocrine effects of HHCB and Galaxolidone were confirmed by Endocrine Disruptome, which calls for greater scrutiny of the potential effects of HHCB and Galaxolidone on human health . This suggests that future research could focus on further understanding the potential health impacts of these compounds.
Propriétés
IUPAC Name |
4,6,6,7,8,8-hexamethyl-4,7-dihydro-3H-cyclopenta[g]isochromen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-10-9-20-16(19)13-8-15-14(7-12(10)13)17(3,4)11(2)18(15,5)6/h7-8,10-11H,9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMHPYRIXBRRQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=O)C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881089 |
Source


|
| Record name | Galaxolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
507442-49-1 |
Source


|
| Record name | Galaxolidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is there growing concern about galaxolidone in the environment?
A1: Galaxolidone is a transformation product of galaxolide, a synthetic musk fragrance widely used in personal care and household products. Both galaxolide and galaxolidone are persistent in the environment and have been detected in various matrices, including wastewater, surface water, sediment, and even biota. [, , , ]
Q2: How do the concentrations of galaxolidone and galaxolide compare in the environment?
A2: Studies have reported varying ratios of galaxolidone to galaxolide (HHCB-lac:HHCB) in different environmental media, ranging from 0.01 to 10. This suggests that the transformation of galaxolide to galaxolidone is influenced by environmental factors and can vary significantly across locations. []
Q3: What are the potential ecological risks of galaxolidone?
A3: Although research on galaxolidone's toxicity is still limited compared to galaxolide, some studies indicate potential endocrine-disrupting effects. [, ] A study utilizing the Endocrine Disruptome platform confirmed endocrine effects of both galaxolide and galaxolidone, highlighting the need for further investigation into their potential human health impacts. [] More research is crucial to fully understand the long-term ecological risks posed by galaxolidone.
Q4: How is galaxolidone being studied in the context of wastewater treatment?
A4: Researchers are investigating the removal of galaxolidone and other micropollutants during wastewater treatment processes. A study in Northern Italy investigated the removal, adsorption, and biodegradation of polycyclic musk fragrances, including galaxolidone, in a conventional activated sludge wastewater treatment plant. [] Understanding the fate of galaxolidone in these systems is essential for developing strategies to mitigate its release into the environment.
Q5: Can nontargeted analysis help us understand the occurrence and sources of galaxolidone?
A5: Yes, nontargeted analysis using techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) has proven valuable in identifying galaxolidone and other emerging contaminants in complex environmental samples. [, , , ] Combining suspect and nontarget screening with mass balance modeling can further elucidate the sources, fate, and transport of galaxolidone in aquatic systems. []
Q6: What are the implications of detecting galaxolidone in drinking water sources?
A6: The detection of galaxolidone in river water, a source of drinking water in certain regions, raises concerns about potential human exposure through drinking water consumption. [] While current treatment technologies may not efficiently remove these emerging contaminants, further research is needed to assess the effectiveness of advanced treatment processes in removing galaxolidone and similar micropollutants.
Q7: Are there any specific case studies that highlight the presence and behavior of galaxolidone in the environment?
A7: Yes, several studies have investigated galaxolidone in specific environmental settings. One study focused on identifying water constituents unique to septic tanks in South Florida, revealing galaxolidone as a potential tracer for septic tank effluent in the environment. [] Another study analyzed micropollutants in sewage sludge during composting and observed a decrease in galaxolidone concentrations, suggesting its degradation under thermophilic composting conditions. [] These case studies provide valuable insights into the transport, persistence, and potential degradation pathways of galaxolidone in different environmental compartments.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine](/img/structure/B590745.png)


![3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B590752.png)


![1-[2-Amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide](/img/structure/B590755.png)